Sodium 1-aminoethanesulphinate

Description

Contextualization within Organosulfur Compounds and Amino Acids

Organosulfur compounds are a broad family of organic molecules containing at least one carbon-sulfur bond. tandfonline.com They are ubiquitous in nature and essential for life; for instance, two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikidoc.org The chemistry of these compounds is incredibly diverse, ranging from the simple thiols, known for their strong odors, to more complex structures like sulfones and sulfonic acids. britannica.com Sulfur's position in the chalcogen group, shared with oxygen, means that organosulfur compounds share some similarities with their oxygen-containing counterparts, though differences in electronegativity and atomic size lead to distinct chemical properties and reactivity. wikidoc.org

Amino acids, on the other hand, are the fundamental building blocks of proteins. ijfmr.com Their defining structure consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). britannica.com These molecules are amphoteric, meaning they can act as both acids and bases. britannica.com

Aminoalkanesulfinates, such as Sodium 1-aminoethanesulphinate, bridge these two worlds. They possess the characteristic amino group of an amino acid but feature a sulfinate group (-SO₂⁻) in place of the carboxylate group. This substitution makes them structural analogs of amino acids. A notable example of a naturally occurring aminoalkanesulfinic acid is hypotaurine (B1206854) (2-aminoethanesulfinic acid), highlighting the biological relevance of this structural motif. hmdb.ca The study of this compound, therefore, provides insight into the interplay between the amino functionality and the unique sulfur-based acidic group.

Historical Development of Alkylsulfinate and Amino Group Research

The scientific journey leading to the study of compounds like this compound is built upon centuries of foundational research in both amino acid and organosulfur chemistry. The discovery of amino acids began in the early 19th century, with French chemists isolating asparagine in 1806 and cystine in 1810. wikipedia.org This field progressed steadily, culminating in the identification of threonine in 1935, the last of the 20 common proteinogenic amino acids to be discovered. britannica.com

The exploration of organosulfur chemistry also has deep roots, with significant discoveries occurring throughout the 19th century. tandfonline.comswisscovery.org Thiols, for example, were first synthesized in a laboratory in 1834. britannica.com However, the specific subclass of sulfinic acids and their salts (sulfinates) remained relatively specialized for many years. It is over the last few decades that sodium sulfinates have gained prominence, now recognized as remarkably versatile and stable building blocks for creating a wide array of organosulfur compounds. nih.govrsc.org

The synthesis of α-aminoalkanesulfinates is a more recent development, reflecting the convergence of these historical research streams. For a long time, their synthesis posed significant challenges. researchgate.net A notable advancement came in 2018 when researchers developed a convenient two-step method for preparing sodium α-aminoalkanesulfinate salts. acs.orgrptu.de This method involves the reaction between N-Boc-protected alkylamines and a sulfur dioxide surrogate, making these valuable compounds more accessible for research and application as precursors to α-aminoalkyl radicals. acs.orgnih.gov

Fundamental Chemical Principles Governing Aminoalkanesulfinate Structures

The chemical properties and reactivity of this compound are dictated by its molecular structure. Understanding the fundamental principles governing this structure is key to appreciating its role in chemistry.

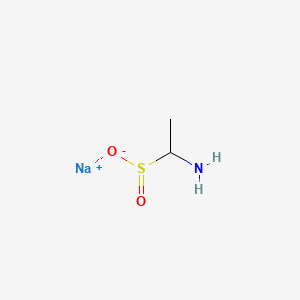

The general structure of an α-aminoalkanesulfinate features a central carbon atom bonded to an amino group, a side chain (R), and a sulfinate group. In this compound, the side chain is a methyl group (-CH₃). The sulfinate group (-SO₂⁻) is the conjugate base of the corresponding sulfinic acid (RSO(OH)) and is characterized by a sulfur atom double-bonded to one oxygen atom and single-bonded to another, which carries a negative charge. britannica.comhmdb.ca This negative charge is stabilized by resonance between the two oxygen atoms and is balanced by a sodium cation (Na⁺), forming an ionic bond. alfa-chemistry.com

Because the central carbon is bonded to four different groups (amino, methyl, hydrogen, and the sulfinate group), it is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). acs.org

The molecule's functionality is amphoteric. The amino group has basic properties, capable of accepting a proton, while the sulfinate group is the conjugate base of a moderately strong acid. britannica.com This dual chemical nature is a defining characteristic, much like it is for standard amino acids. The presence of polar N-H bonds in the amino group and the highly polar, ionic sulfinate group makes the compound soluble in water. fishersci.at

Recent research has highlighted the utility of sodium α-aminoalkanesulfinates as precursors to α-aminoalkyl radicals. acs.orgbohrium.com Under mild oxidative conditions, the sulfinate group can be removed, generating a highly reactive radical species centered on the α-carbon. acs.org This reactivity is a direct consequence of its structure and is a cornerstone of its modern synthetic applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium 1-aminoethanesulfinate | alfa-chemistry.com |

| Synonyms | This compound | alfa-chemistry.com |

| CAS Number | 84195-72-2 | alfa-chemistry.com |

| Molecular Formula | C₂H₆NNaO₂S | alfa-chemistry.com |

| Canonical SMILES | CC(N)S(=O)[O-].[Na+] | alfa-chemistry.com |

| InChI Key | SPLFRNZYENMTIS-UHFFFAOYSA-M | alfa-chemistry.com |

| Molecular Weight | 131.13 g/mol | alfa-chemistry.com |

| Chirality | Chiral at C1 | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

84195-72-2 |

|---|---|

Molecular Formula |

C2H6NNaO2S |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

sodium;1-aminoethanesulfinate |

InChI |

InChI=1S/C2H7NO2S.Na/c1-2(3)6(4)5;/h2H,3H2,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

SPLFRNZYENMTIS-UHFFFAOYSA-M |

Canonical SMILES |

CC(N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Sodium 1 Aminoethanesulfinate

Electron Transfer Processes and Radical Intermediates in Transformations

Reactions involving sodium 1-aminoethanesulfinate can proceed through pathways that involve the transfer of electrons and the formation of highly reactive radical intermediates. These processes are central to its utility in certain reductive and radical-mediated transformations.

In the context of dissolving metal reductions, the sodium cation of sodium 1-aminoethanesulfinate itself does not act as the primary reducing agent. Instead, in a typical dissolving metal reduction setup, metallic sodium is dissolved in a solvent like liquid ammonia (B1221849). This process generates solvated electrons, which are the actual reducing species. The role of sodium metal in these reactions is to serve as a source of single electrons.

The general mechanism of a dissolving metal reduction involves the transfer of a solvated electron to a substrate, forming a radical anion. This intermediate is then protonated by a proton source, such as an alcohol, which is often added to the reaction mixture. A second electron transfer to the resulting radical produces an anion, which is subsequently protonated to yield the final reduced product.

Table 1: Key Intermediates in a Generic Dissolving Metal Reduction

| Intermediate | Description |

| Solvated Electron (e⁻(solv)) | The primary reducing agent, formed from the dissolution of an alkali metal in a suitable solvent. |

| Radical Anion | Formed upon the single electron transfer from the solvated electron to the substrate molecule. |

| Radical | Generated after the protonation of the radical anion. |

| Anion | Formed by the transfer of a second electron to the radical intermediate. |

Nucleophilic and Electrophilic Reactivity of the Amino and Sulfinate Functionalities

Sodium 1-aminoethanesulfinate possesses two key functional groups, the amino group (-NH₂) and the sulfinate group (-SO₂⁻), which impart both nucleophilic and electrophilic characteristics to the molecule, allowing it to participate in a diverse range of chemical reactions.

The amino group , with its lone pair of electrons on the nitrogen atom, is inherently nucleophilic. It can readily attack electron-deficient centers (electrophiles) to form new carbon-nitrogen or other heteroatom-nitrogen bonds. The nucleophilicity of the amino group is influenced by the electronic environment within the molecule and the reaction conditions. In its protonated form (ammonium), its nucleophilicity is significantly diminished.

Conversely, the sulfinate group exhibits a more complex reactivity profile. The sulfur atom in the sulfinate group is in a +2 oxidation state and can act as a nucleophile through its lone pair. However, the sulfur atom can also be susceptible to attack by strong nucleophiles, demonstrating electrophilic character, particularly if the oxygen atoms are protonated or coordinated to a Lewis acid, which would make the sulfur atom more electron-deficient. Furthermore, the sulfinate group can participate in reactions with electrophiles at the oxygen atoms. The dual reactivity of the sulfinate group makes it a versatile functional group in organic synthesis.

Table 2: Reactivity of Functional Groups in Sodium 1-Aminoethanesulfinate

| Functional Group | Nature | Reacts With |

| Amino (-NH₂) | Nucleophilic | Electrophiles (e.g., alkyl halides, carbonyl compounds) |

| Sulfinate (-SO₂⁻) | Nucleophilic (at S or O) / Potentially Electrophilic (at S) | Electrophiles (at S or O) / Strong Nucleophiles (at S) |

Catalytic Transformations Mediated by or Involving Aminoalkanesulfinates

Aminoalkanesulfinates, including sodium 1-aminoethanesulfinate, and their derivatives can serve as ligands in transition metal catalysis. The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) allows them to act as bidentate or bridging ligands, coordinating with a variety of metal centers. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

In the field of asymmetric catalysis, chiral aminoalkanesulfinates are of particular interest. By creating a chiral environment around the metal center, these ligands can induce enantioselectivity in a wide range of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The structural diversity of aminoalkanesulfinates allows for the fine-tuning of the ligand backbone to optimize the catalytic performance for a specific reaction.

While specific examples of sodium 1-aminoethanesulfinate as a catalyst are not extensively documented in mainstream literature, the broader class of amino acid-derived ligands, which share structural similarities, has been widely employed in catalysis. nih.gov This suggests the potential for aminoalkanesulfinates to be effective ligands in various catalytic systems.

Kinetic and Thermodynamic Studies of Reaction Pathways

The rates and equilibria of reactions involving sodium 1-aminoethanesulfinate are governed by their kinetic and thermodynamic parameters. Kinetic studies provide information about the reaction rate, the order of the reaction with respect to each reactant, and the activation energy, all of which help to elucidate the reaction mechanism. Thermodynamic studies, on the other hand, provide insights into the feasibility of a reaction and the relative stability of reactants and products, as defined by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

For instance, the nucleophilic substitution reaction of the amino group with an alkyl halide would be expected to follow second-order kinetics, with the rate dependent on the concentrations of both reactants. The activation energy for this reaction would be influenced by factors such as the nature of the alkyl halide and the solvent.

Thermodynamically, the formation of a stable carbon-nitrogen bond would likely result in a negative enthalpy change (exothermic reaction). The entropy change would depend on the change in the number of molecules in the system.

Table 3: General Kinetic and Thermodynamic Considerations for a Hypothetical Reaction

Reaction: Nucleophilic attack of the amino group of Sodium 1-aminoethanesulfinate on an electrophile (E+)

| Parameter | Description | Expected Trend |

| Kinetic | ||

| Rate Law | Dependence of reaction rate on reactant concentrations. | Rate = k[Sodium 1-aminoethanesulfinate][E⁺] |

| Rate Constant (k) | Proportionality constant relating rate and concentration. | Increases with temperature. |

| Activation Energy (Ea) | Minimum energy required for the reaction to occur. | Lower for more reactive electrophiles. |

| Thermodynamic | ||

| Enthalpy Change (ΔH) | Heat absorbed or released during the reaction. | Likely negative (exothermic) due to bond formation. |

| Entropy Change (ΔS) | Change in the degree of disorder of the system. | Dependent on the specific reaction stoichiometry. |

| Gibbs Free Energy Change (ΔG) | Overall spontaneity of the reaction. | Negative for a spontaneous reaction. |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Sodium 1 Aminoethanesulfinate

Spectroscopic Methodologies for Complex Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Sodium 1-aminoethanesulfinate in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecule.

¹H NMR Spectroscopy : Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For Sodium 1-aminoethanesulfinate, the spectrum is expected to show distinct signals for the protons on the ethylamino backbone. The chemical shifts (δ) are influenced by the electronegativity of the neighboring nitrogen and sulfinate groups. For instance, the methine proton (CH) adjacent to the amino group and the sulfinate group would likely appear as a multiplet due to coupling with the methyl protons. The methyl protons (CH₃) would likely appear as a doublet. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule hw.ac.ukudel.edu. In the ¹³C NMR spectrum of Sodium 1-aminoethanesulfinate, two distinct signals are expected, corresponding to the two carbon atoms in the ethanesulfinate (B1267084) backbone. The carbon atom bonded to the sulfinate group would be expected to have a chemical shift in a different region compared to the methyl carbon, reflecting their different electronic environments hw.ac.uk.

¹⁵N NMR Spectroscopy : Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom in the amino group rsc.orgnih.gov. The chemical shift of the ¹⁵N nucleus in Sodium 1-aminoethanesulfinate would be characteristic of a primary amine and can be influenced by pH and hydrogen bonding interactions nih.gov. Referencing for ¹⁵N NMR can be done using external standards like powdered ¹⁵NH₄Cl nih.gov.

²³Na NMR Spectroscopy : As a quadrupolar nucleus, Sodium-23 (²³Na) NMR is particularly useful for studying the ionic nature of the sodium sulfinate salt huji.ac.iluis.no. The chemical shift and the linewidth of the ²³Na signal can provide information about the coordination environment of the sodium ion in solution and the degree of ion pairing rsc.orgresearchgate.net. The reference compound for ²³Na NMR is typically 0.1 M NaCl in D₂O huji.ac.il.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 1-Aminoethanesulfinate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH) | 2.5 - 3.5 | Quartet |

| ¹H (CH₃) | 1.2 - 1.8 | Doublet |

| ¹H (NH₂) | 1.0 - 5.0 | Broad Singlet |

| ¹³C (CH) | 50 - 60 | CH |

| ¹³C (CH₃) | 15 - 25 | CH₃ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of Sodium 1-aminoethanesulfinate and to deduce its structure through fragmentation analysis rsc.orgrsc.org.

Molecular Formula Confirmation : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the accurate mass of the molecular ion of Sodium 1-aminoethanesulfinate. This allows for the confident confirmation of its elemental composition. In positive ion mode, the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ (where M is the anionic 1-aminoethanesulfinate) might be observed. The formation of sodium cluster ions is a known phenomenon in ESI-MS nih.gov.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation through collision-induced dissociation (CID), characteristic fragment ions are produced that provide structural information researchgate.net. For Sodium 1-aminoethanesulfinate, fragmentation would likely involve the loss of small neutral molecules such as SO₂ or cleavage of the C-S and C-N bonds. The fragmentation pattern provides a unique fingerprint that aids in the structural confirmation of the molecule.

Table 2: Expected Key Ions in the Mass Spectrum of Sodium 1-Aminoethanesulfinate

| Ion | Description |

|---|---|

| [C₂H₆NO₂S]⁻ | Molecular ion (anion) |

| [C₂H₈NO₂S]⁺ | Protonated molecule |

| [C₂H₆NNaO₂S+Na]⁺ | Sodium adduct of the sodium salt |

| [C₂H₆N]⁺ | Fragment from C-S bond cleavage |

| [SO₂]⁻ or [HSO₂]⁻ | Fragments related to the sulfinate group |

Note: The observed ions and their relative abundances will depend on the ionization technique and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of Sodium 1-aminoethanesulfinate is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the ethyl group, the S-O bonds of the sulfinate group, and the C-N and C-S bonds. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The S-O stretching vibrations of the sulfinate group are expected in the 1000-1200 cm⁻¹ region. An IR spectrum of a related compound, 2-Aminoethane sodium sulfonate, n-methyl-n-palmitoyl-, shows spectral contamination due to water around 3500 cm⁻¹ .

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The S-O and C-S bonds are often strong Raman scatterers. The symmetric stretching of the sulfinate group would be expected to give a strong signal in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in Sodium 1-Aminoethanesulfinate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| N-H (amine) | Bending | 1590 - 1650 |

| S=O (sulfinate) | Asymmetric Stretching | 1150 - 1250 |

| S-O (sulfinate) | Symmetric Stretching | 1040 - 1100 |

| C-N | Stretching | 1020 - 1220 |

| C-S | Stretching | 600 - 800 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of Sodium 1-aminoethanesulfinate and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture nih.govresearchgate.net.

Purity Assessment : Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of polar compounds like Sodium 1-aminoethanesulfinate. A suitable C18 column with an aqueous mobile phase, potentially containing a buffer and an organic modifier, can be used to separate the main compound from any non-polar impurities. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Isomer Analysis : Since the carbon atom bearing the amino and sulfinate groups is a chiral center, Sodium 1-aminoethanesulfinate can exist as a pair of enantiomers. Chiral HPLC is necessary to separate these enantiomers yakhak.orgcsfarmacie.cz. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times sigmaaldrich.comnih.gov. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating chiral amines and amino acids sigmaaldrich.com.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While Sodium 1-aminoethanesulfinate itself is non-volatile due to its ionic nature, GC is highly valuable for the analysis of volatile precursors, reagents, and byproducts that may be present as impurities from its synthesis.

Analysis of Volatile Impurities : Headspace GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to detect and quantify residual solvents and other volatile organic impurities in the final product . This is crucial for ensuring the quality and safety of the compound. The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive insights into the molecule's solid-state conformation and intermolecular interactions. However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the complete single-crystal X-ray diffraction data for sodium 1-aminoethanesulfinate is not publicly available.

While the crystal structures of related compounds and analogues, such as taurine and other sulfonates, have been extensively studied, specific crystallographic parameters for sodium 1-aminoethanesulfinate have not been reported. The determination of its crystal structure would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer.

The anticipated data from such an analysis would be presented in a format similar to the table below, which remains unpopulated due to the absence of experimental data.

Interactive Data Table: Crystallographic Data for Sodium 1-Aminoethanesulfinate

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (Formula units/cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

The successful elucidation of the crystal structure of sodium 1-aminoethanesulfinate would be a valuable contribution to the field, providing a foundational understanding of its solid-state properties. This information would be instrumental in correlating its structure with its physicochemical characteristics and in the development of advanced analytical methods for its characterization.

Computational Chemistry and Theoretical Studies of Sodium 1 Aminoethanesulfinate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications to Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Sodium 1-aminoethanesulfinate, which can exist in various three-dimensional arrangements or conformations, DFT can be employed to determine the most stable geometries.

Researchers would typically perform geometry optimizations for different possible conformers of the 1-aminoethanesulfinate anion. These calculations would yield the relative energies of each conformation, allowing for the identification of the global minimum energy structure. Factors such as the rotational barriers around the carbon-sulfur and carbon-nitrogen bonds would be of key interest. Analysis of the electronic properties, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), would provide insights into the molecule's stability and potential reactivity.

Illustrative Data for a Hypothetical DFT Study:

| Conformer | Relative Energy (kcal/mol) | C-S Bond Length (Å) | Dihedral Angle (N-C-S-O) (°) |

| Staggered-1 | 0.00 | 1.85 | 60 |

| Eclipsed | 3.50 | 1.86 | 0 |

| Staggered-2 | 0.15 | 1.85 | 180 |

| Note: This table is a hypothetical representation and is not based on published data for Sodium 1-aminoethanesulfinate. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum mechanics describes the electrons in a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would be invaluable for understanding how Sodium 1-aminoethanesulfinate interacts with its environment, particularly with solvent molecules like water.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the system's evolution. For Sodium 1-aminoethanesulfinate in an aqueous solution, MD simulations could reveal the structure of the hydration shells around the amino and sulfinate groups. The simulations would show how water molecules orient themselves to solvate the charged moieties and how many water molecules are in the first and second solvation shells. Such studies are critical for understanding the compound's solubility and behavior in a biological context.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For Sodium 1-aminoethanesulfinate, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra could be performed.

Calculated vibrational frequencies from DFT can be used to generate a theoretical IR spectrum, helping to assign the peaks in an experimental spectrum to specific molecular motions. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. These predicted spectra are highly sensitive to the molecular conformation, making them a powerful tool for conformational analysis.

Example of Predicted Spectroscopic Data (Hypothetical):

| Property | Predicted Value |

| IR Stretch (S=O) | 1050-1100 cm⁻¹ |

| IR Stretch (N-H) | 3300-3400 cm⁻¹ |

| ¹³C NMR (α-carbon) | 50-60 ppm |

| ¹⁵N NMR (amino) | -320 to -340 ppm |

| Note: This table is for illustrative purposes and does not represent actual data for Sodium 1-aminoethanesulfinate. |

Structure-Reactivity Relationship Predictions and Mechanistic Insights

By combining insights from both quantum chemical calculations and molecular dynamics, a deeper understanding of the structure-reactivity relationships of Sodium 1-aminoethanesulfinate could be achieved. Computational models can be used to calculate various reactivity descriptors.

For example, the calculated energies of the HOMO and LUMO can provide information about the molecule's ability to donate or accept electrons. The molecular electrostatic potential (MEP) map can visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. These theoretical descriptors could be used to predict how Sodium 1-aminoethanesulfinate might interact with other molecules and to propose mechanisms for its chemical transformations.

Bioinorganic and Biochemical Research Prospects of Aminoalkanesulfinates

Interaction Mechanisms with Biomolecules in Model Systems

Currently, there is a notable absence of specific studies detailing the interaction of Sodium 1-aminoethanesulphinate with biomolecules in controlled model systems.

Ligand Binding Studies in in vitro Enzymatic Assays

A comprehensive search of scientific databases reveals no specific ligand binding studies for this compound within in vitro enzymatic assays. The general principles of enzyme-ligand interactions involve the binding of a ligand to the active site or an allosteric site of an enzyme, which can either inhibit or activate the enzyme's catalytic activity. These interactions are governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

In a hypothetical scenario, if this compound were to be studied as a ligand, researchers would typically employ a variety of enzymatic assays to determine its binding affinity and mechanism of action. Techniques such as spectrophotometry, fluorometry, or calorimetry could be used to monitor changes in the enzyme's activity or conformation upon binding of the compound. The data from such studies, including inhibition constants (Ki) or activation constants (Ka), would be crucial for understanding its potential biological effects. However, at present, no such data has been published for this compound.

Table 1: Hypothetical Data for Ligand Binding Studies of an Aminoalkanesulfinate

| Enzyme Target | Assay Type | Measured Parameter | Hypothetical Value |

|---|---|---|---|

| Metallo-β-lactamase | Spectrophotometric | IC50 | 50 µM |

| Cysteine Protease | Fluorometric | Ki | 10 µM |

| Kinase | Calorimetric (ITC) | Kd | 25 µM |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Role in Microbial Metabolic Pathways (e.g., Sulfur and Nitrogen Metabolism)

The involvement of this compound in microbial metabolic pathways, particularly those concerning sulfur and nitrogen, remains uninvestigated. Microorganisms possess diverse metabolic capabilities for utilizing various organic and inorganic compounds for growth and energy. Sulfur and nitrogen metabolism are fundamental processes for the synthesis of essential biomolecules like amino acids and cofactors. mdpi.comnih.gov

Given its structure, containing both a sulfur and a nitrogen atom, it is plausible that certain microbes could potentially metabolize this compound. It could theoretically serve as a source of sulfur or nitrogen, or both, for microbial growth. Assimilatory pathways might involve the cleavage of the carbon-sulfur or carbon-nitrogen bonds to release sulfate (B86663) or ammonia (B1221849), which could then be incorporated into cellular components. However, without experimental evidence, this remains speculative.

Investigations in Cell-Free Extracts or Defined Microbial Cultures

There are no published reports on investigations of this compound metabolism using cell-free extracts or defined microbial cultures. Such studies are essential for elucidating metabolic pathways. Cell-free extracts provide a simplified system to identify enzymatic activities capable of transforming a substrate, while experiments with defined microbial cultures can confirm the ability of specific microorganisms to utilize the compound.

Table 2: Potential Microbial Strains for Investigating Aminoalkanesulfinate Metabolism

| Microbial Genus | Relevant Metabolic Pathway | Rationale for Selection |

|---|---|---|

| Pseudomonas | Diverse sulfur and nitrogen metabolism | Known for their ability to degrade a wide range of organic compounds. |

| Bacillus | Sulfur assimilation pathways | Well-characterized genetics and physiology for metabolic studies. |

| Desulfovibrio | Sulfate-reducing bacteria | Specialized in sulfur metabolism, could potentially utilize the sulfinate group. |

Note: This table suggests potential avenues for future research and is not based on existing studies with this compound.

Mechanistic Studies of Non-Enzymatic Biochemical Transformations

Detailed mechanistic studies on the non-enzymatic biochemical transformations of this compound are also absent from the current body of scientific literature. Non-enzymatic reactions can be significant in biological systems, influenced by factors such as pH, temperature, and the presence of reactive oxygen species or other small molecules. Potential non-enzymatic reactions for an aminoalkanesulfinate could include oxidation of the sulfinate group to a sulfonate, or reactions involving the amino group. Understanding these transformations is important for assessing the stability and potential reactivity of the compound in a biological environment.

Derivatization Strategies and Synthesis of Novel Aminoalkanesulfinate Analogs

C-Alkylation and N-Alkylation Approaches to Modify the Carbon Backbone and Amine

Modification of the 1-aminoethanesulphinate structure through the introduction of alkyl groups on both the nitrogen and carbon atoms can significantly alter its properties. N-alkylation is a common strategy for modifying amino acids and related compounds to enhance lipophilicity or alter biological interactions. nih.gov

N-Alkylation: The primary amine of 1-aminoethanesulphinate is a nucleophilic center amenable to various N-alkylation techniques. Traditional methods often involve nucleophilic substitution with alkyl halides. d-nb.info More modern, atom-economical approaches utilize alcohols as alkylating agents, catalyzed by transition metals like ruthenium, which generate water as the only byproduct. d-nb.info Another established method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is subsequently reduced.

Amide-like protection of the amino group, for instance by creating a sulfonamide, can enhance the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation under basic conditions. monash.edu For example, N-tosyl protected α-amino acids can be alkylated using sodium hydroxide (B78521) and an alkylating agent like methyl iodide. monash.edu

C-Alkylation: C-alkylation of the carbon backbone is more challenging due to the lower acidity of the C-H bond compared to the N-H bond. However, strategies can be envisioned based on the generation of a carbanion alpha to the sulfinate group. The use of a strong base could deprotonate the α-carbon, creating a nucleophile that can react with an electrophile such as an alkyl halide. The success of this approach would depend on the relative acidity of the α-proton and the stability of the resulting carbanion.

Table 1: Potential N-Alkylation Strategies for 1-Aminoethanesulphinate

| Method | Alkylating Agent | Typical Catalyst/Reagent | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaOH) | Traditional method; can lead to over-alkylation. researchgate.net |

| Borrowing Hydrogen Catalysis | Alcohols (R-OH) | Ruthenium or Iron Complexes | Atom-economical; water is the only byproduct. d-nb.inforesearchgate.net |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Forms a C-N bond via an imine intermediate. monash.edu |

| Alkylation of Protected Amine | Alkyl Halides (e.g., CH₃I) | Strong Base (e.g., NaH) on N-acylated or N-sulfonylated intermediate | Increases N-H acidity to facilitate alkylation. monash.edu |

Modifications of the Sulfinate Moiety (e.g., to sulfones, sulfonamides)

The sulfinate group is a versatile functional handle that can be readily converted into other sulfur-containing moieties, such as sulfones and sulfonamides. These transformations are valuable as they introduce new functional groups with distinct chemical and electronic properties.

Synthesis of Sulfones: Sulfinate anions are excellent nucleophiles for the synthesis of sulfones. The reaction of sodium 1-aminoethanesulphinate with various electrophiles, such as alkyl halides or benzyl (B1604629) bromides, under basic conditions can yield the corresponding sulfones. organic-chemistry.org Thiosulfonates have also been utilized as stable and non-toxic alternatives to metal sulfinate salts for generating sulfinate anions, which then react with electrophiles to form sulfones in high yields. nih.gov

Synthesis of Sulfonamides: Sulfonamides can be prepared directly from sodium sulfinates and amines. nih.gov Various methods have been developed, including ammonium (B1175870) iodide-mediated reactions where sodium sulfinates react with a range of primary and secondary amines at elevated temperatures to produce sulfonamides in good yields. nih.gov Another approach involves the reaction of sulfinates with amines in the presence of N-bromosuccinimide (NBS), which facilitates the S-N bond formation. organic-chemistry.org These methods are often characterized by mild reaction conditions and a broad tolerance for different functional groups on the amine substrate. nih.govnih.gov

Table 2: Synthetic Routes for Modifying the Sulfinate Moiety

| Target Moiety | Reactant | Typical Reagents/Catalyst | Reaction Type |

|---|---|---|---|

| Sulfone (R-SO₂-R') | Electrophile (e.g., Benzyl bromide) | Base (e.g., Cs₂CO₃) | Nucleophilic attack by sulfinate. organic-chemistry.org |

| Sulfonamide (R-SO₂-NR'R'') | Primary or Secondary Amine | NH₄I in CH₃CN | Oxidative amination. nih.gov |

| Sulfonamide (R-SO₂-NR'R'') | Primary or Secondary Amine | N-Bromosuccinimide (NBS) | Halogen-mediated S-N coupling. organic-chemistry.org |

| Thiosulfonate (R-SO₂-S-R') | Disulfide (R'-S-S-R') | Copper catalyst under air | Copper-catalyzed sulfenylation. nih.gov |

Stereoselective Synthesis of Enantiomeric Forms for Chiral Recognition Studies

The α-carbon of 1-aminoethanesulphinate is a stereocenter, meaning the compound exists as a pair of enantiomers. The biological and chemical properties of these enantiomers can differ significantly, making their separation and individual study essential. Stereoselective synthesis aims to produce a single enantiomer in high purity.

Common strategies for obtaining enantiomerically pure compounds include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For instance, the diastereoselective addition of nucleophiles to chiral imines is a recurrent method to access compounds with a nitrogen atom bonded to a stereogenic center. mdpi.com

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of both enantiomers). A common method is the formation of diastereomeric salts by reacting the racemic aminoalkanesulfinate with a chiral resolving agent. researchgate.net The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. researchgate.net

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Once separated, the enantiomeric forms can be used in chiral recognition studies. nih.gov These studies investigate the differential interactions between a chiral molecule and its enantiomers. Techniques such as NMR spectroscopy with chiral solvating agents or receptors can be used to analyze the distinct binding affinities and modes of interaction for each enantiomer. nih.gov Molecular docking simulations can also provide insights into the chiral recognition mechanisms at a molecular level. nih.gov

Development of Prodrugs and Pro-compounds as Chemical Probes

A prodrug is an inactive or less active derivative of a parent molecule that undergoes biotransformation in vivo to release the active compound. mdpi.com This strategy is often employed to improve properties such as bioavailability, stability, or targeted delivery. nih.govnih.gov For this compound, both the amine and sulfinate functionalities can be masked to create prodrugs.

Amine-Directed Prodrugs: The primary amine can be acylated to form an amide linkage, for example, by reacting it with an amino acid. semanticscholar.org This creates a peptide-like bond that can be cleaved by endogenous peptidases or amidases to release the parent compound. nih.gov This approach can leverage amino acid transporters to improve absorption. nih.gov

Sulfinate-Directed Prodrugs: The sulfinate moiety could potentially be masked as a sulfoxide (B87167) or another derivative that is metabolically converted back to the sulfinate. The design of such pro-compounds would require careful consideration of relevant metabolic pathways.

These prodrug strategies can also be adapted to create "pro-compounds" for use as chemical probes. A chemical probe is a molecule used to study biological systems. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the 1-aminoethanesulphinate via a cleavable linker, researchers can track its distribution, identify binding partners, or visualize its release at a target site, thereby elucidating its mechanism of action.

Table 3: Potential Prodrug Strategies for 1-Aminoethanesulphinate

| Modification Site | Prodrug Linkage | Potential Activating Enzyme | Purpose |

|---|---|---|---|

| Amine Group | Amide (e.g., with an amino acid) | Amidases, Peptidases | Improve transport and bioavailability. nih.gov |

| Amine Group | Carbamate | Esterases, Carboxylesterases | Control release rate. researchgate.net |

| Sulfinate Group | Ester (e.g., Sulfinate ester) | Esterases | Mask polar group, improve membrane permeability. |

Non Clinical Research Applications of Sodium 1 Aminoethanesulfinate

Use as a Building Block in Complex Organic Synthesis

The primary application of sodium 1-aminoethanesulfinate and related α-aminoalkanesulfinates in complex organic synthesis is their role as stable, solid precursors for the generation of α-aminoalkyl radicals. These radicals are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecules.

Detailed Research Findings:

A key synthetic utility involves the reaction of N-Boc-protected alkylamines with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octanebis(sulfur dioxide), to produce a variety of sodium α-aminoalkanesulfinates. These resulting sulfinates, including sodium 1-(tert-butoxycarbonylamino)ethanesulfinate, are typically stable, crystalline solids that are easy to handle and store.

The synthetic power of these compounds is unleashed upon treatment with an oxidizing agent. Research has shown that reacting sodium α-aminoalkanesulfinates with (diacetoxyiodo)benzene (B116549) under mild conditions effectively generates the corresponding α-aminoalkyl radicals. This method avoids the use of harsh reagents or conditions often required for radical generation.

Once formed, these α-aminoalkyl radicals can participate in several types of synthetic transformations:

Radical 1,2-Addition to Imines: The generated radicals can add to the carbon-nitrogen double bond of imines, creating a new carbon-carbon bond and forming a more complex amine product after subsequent reaction steps.

Radical 1,4-Addition to Electron-Deficient Olefins: In a conjugate addition reaction, the α-aminoalkyl radicals can add to Michael acceptors, such as α,β-unsaturated esters or ketones, to form new carbon-carbon bonds at the β-position of the olefin.

Radical Addition/Cyclization: The radicals can be used in tandem reactions, such as an initial addition to a molecule like 2-isocyanobiphenyl, which is followed by an intramolecular cyclization to construct complex heterocyclic ring systems, such as phenanthridine (B189435) derivatives.

The table below summarizes the types of radical reactions where sodium α-aminoalkanesulfinates serve as precursors.

| Radical Reaction Type | Reactant Partner | Bond Formed | Typical Product Class |

|---|---|---|---|

| 1,2-Addition | Imines | Carbon-Carbon | Substituted Amines |

| 1,4-Addition (Conjugate Addition) | Electron-Deficient Olefins | Carbon-Carbon | γ-Amino Carbonyl Compounds |

| Addition/Cyclization | 2-Isocyanobiphenyls | Carbon-Carbon / Carbon-Nitrogen | Phenanthridines |

This application highlights the role of sodium 1-aminoethanesulfinate as a valuable building block, not by incorporating its entire structure into the final molecule, but by serving as a convenient and mild source of a synthetically useful α-aminoethyl radical.

Role in Materials Science and Polymer Chemistry

Based on a comprehensive review of scientific literature, there are no specific reported applications of Sodium 1-aminoethanesulfinate in the fields of materials science or polymer chemistry. Research in these areas often utilizes other sulfonate-containing compounds for modifying polymer properties, but the specific use of this compound as a monomer, initiator, or modifier has not been documented.

Application in Analytical Chemistry as a Reagent or Standard

A review of current chemical literature indicates that Sodium 1-aminoethanesulfinate is not utilized as a standard reagent or reference material in analytical chemistry. Its application in this field as a titrant, indicator, or certified standard for instrument calibration has not been reported.

Ligand or Catalyst in Transition Metal Chemistry

While sulfinate salts, in general, can be employed in transition metal-catalyzed reactions, there is no specific evidence in the scientific literature of Sodium 1-aminoethanesulfinate acting as a ligand or catalyst in this context. The coordination chemistry and catalytic activity of this particular compound with transition metals have not been a subject of published research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.